molecular formula C23H17NO9 B13962929 Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate CAS No. 37914-17-3

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate

Cat. No.: B13962929
CAS No.: 37914-17-3
M. Wt: 451.4 g/mol
InChI Key: RWAWCSMQAUNWKT-UHFFFAOYSA-N
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Description

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[3,2,1-jk]carbazole core, which is a fused ring system, and the presence of multiple ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2,1-jk]carbazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is unique due to its specific ester groups and the resulting chemical properties. These features make it particularly useful in applications requiring precise molecular interactions and stability .

Properties

CAS No.

37914-17-3

Molecular Formula

C23H17NO9

Molecular Weight

451.4 g/mol

IUPAC Name

tetramethyl 4-oxo-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-2,5(16),6,8,10,12,14-heptaene-2,6,7,8-tetracarboxylate

InChI

InChI=1S/C23H17NO9/c1-30-20(26)12-9-13(25)15-17(22(28)32-3)18(23(29)33-4)16(21(27)31-2)14-10-7-5-6-8-11(10)24(12)19(14)15/h5-9H,1-4H3

InChI Key

RWAWCSMQAUNWKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C3N1C4=CC=CC=C4C3=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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